4-methyl-8-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yloxy}-5,12-dithia-3-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7,10-pentaene
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Overview
Description
2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)thiopheno[2,3-e]benzothiazole is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)thiopheno[2,3-e]benzothiazole involves multiple steps, including the condensation of specific precursors, cyclization, and functional group modifications. One common synthetic route involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)thiopheno[2,3-e]benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)thiopheno[2,3-e]benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)thiopheno[2,3-e]benzothiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7-trihydrocyclopenta[b]thieno[2,3-d]pyrimidin-4[3H]-one: Shares a similar core structure but lacks the benzothiazole moiety.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different arrangement of heterocyclic rings.
Uniqueness
2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)thiopheno[2,3-e]benzothiazole is unique due to its complex structure, which combines multiple heterocyclic rings in a specific arrangement
Properties
IUPAC Name |
2-methyl-5-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yloxy)thieno[2,3-e][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS3/c1-9-22-16-14(25-9)7-12(10-5-6-24-17(10)16)23-18-15-11-3-2-4-13(11)26-19(15)21-8-20-18/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQAAJQULXJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C3=C2SC=C3)OC4=C5C6=C(CCC6)SC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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